molecular formula C11H18N2O3 B12985497 Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B12985497
M. Wt: 226.27 g/mol
InChI Key: AGZKVIOIYJWUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a chemical compound with a complex structure that includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors that mediate the compound’s effects.

Comparison with Similar Compounds

Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)

InChI Key

AGZKVIOIYJWUBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.